N-(2-chlorobenzyl)butanamide

Description

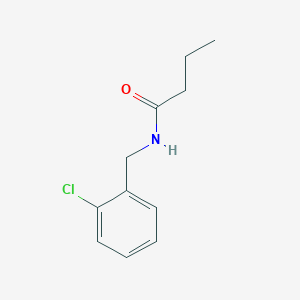

Structure

3D Structure

Properties

Molecular Formula |

C11H14ClNO |

|---|---|

Molecular Weight |

211.69 g/mol |

IUPAC Name |

N-[(2-chlorophenyl)methyl]butanamide |

InChI |

InChI=1S/C11H14ClNO/c1-2-5-11(14)13-8-9-6-3-4-7-10(9)12/h3-4,6-7H,2,5,8H2,1H3,(H,13,14) |

InChI Key |

UYUNLPUCQIXOCX-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NCC1=CC=CC=C1Cl |

Canonical SMILES |

CCCC(=O)NCC1=CC=CC=C1Cl |

solubility |

30.2 [ug/mL] |

Origin of Product |

United States |

Methodological & Application

Application Notes & Protocols: A Modular Approach to the Synthesis of N-(2-chlorobenzyl)butanamide Derivatives for Research and Drug Discovery

Introduction: The Significance of the N-Benzylamide Scaffold

The N-substituted amide linkage is a cornerstone of modern medicinal chemistry, present in approximately 25% of all top-selling pharmaceuticals.[1] Molecules incorporating this functional group exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-cancer, and analgesic properties.[1][2][3] The N-(2-chlorobenzyl)butanamide core, in particular, represents a versatile scaffold. The 2-chloro substitution on the benzyl ring provides a site for potential metabolic stability and altered electronic properties, while the butanamide tail offers a lipophilic component that can be crucial for target engagement and pharmacokinetic profiles.

The ability to rapidly and efficiently synthesize a diverse library of these derivatives is paramount for structure-activity relationship (SAR) studies in early-stage drug discovery.[4] This document provides a comprehensive guide for researchers, detailing two robust and field-proven synthetic routes to this compound and its analogues. We will explore the causality behind key experimental choices, provide step-by-step protocols, and offer insights into troubleshooting and library development.

Strategic Overview: Pathways to Amide Bond Formation

The synthesis of this compound hinges on the formation of an amide bond between 2-chlorobenzylamine and a four-carbon acyl donor. While the direct coupling of a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction, two primary strategies involving activation of the carboxylic acid are widely employed.[5]

-

Route A: The Acyl Chloride Method (Schotten-Baumann Reaction): This classic approach involves converting butanoic acid into the highly reactive butanoyl chloride. The acyl chloride's exceptional electrophilicity allows for a rapid reaction with the nucleophilic amine. This method is known for its high yields and straightforward execution.[5][6]

-

Route B: The In-Situ Coupling Agent Method: This strategy avoids the isolation of the often moisture-sensitive acyl chloride. A coupling reagent, such as a carbodiimide, activates the butanoic acid in situ to form a highly reactive intermediate (e.g., an O-acylisourea), which is then readily displaced by the amine.[5][7] This one-pot procedure is prized for its mild conditions and operational simplicity.

Caption: Primary synthetic routes to this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride (Route A)

Principle: This protocol follows the Schotten-Baumann reaction conditions, where the nucleophilic 2-chlorobenzylamine attacks the highly electrophilic carbonyl carbon of butanoyl chloride. A tertiary amine base, such as triethylamine (Et₃N), is included to scavenge the hydrogen chloride (HCl) byproduct, preventing the protonation of the starting amine and driving the reaction to completion.[5][6]

Materials and Reagents:

| Reagent | CAS No. | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |

| 2-Chlorobenzylamine | 89-97-4 | C₇H₈ClN | 141.60 | Liquid, nucleophile |

| Butanoyl chloride | 141-75-3 | C₄H₇ClO | 106.55 | Liquid, moisture-sensitive electrophile |

| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 | Liquid, organic base, HCl scavenger |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous solvent |

| 1 M Hydrochloric Acid | 7647-01-0 | HCl | 36.46 | Aqueous solution for work-up |

| Sat. Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | Aqueous solution for work-up |

| Brine | N/A | NaCl (aq) | 58.44 | Saturated aqueous solution |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent |

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chlorobenzylamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M concentration).

-

Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermic nature of the acylation and minimize potential side reactions.

-

Acyl Chloride Addition: Add butanoyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled amine solution over 15-20 minutes. Maintaining a slow addition rate is essential for temperature control.[4][6]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amine spot is consumed.

-

Work-up & Extraction:

-

Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine and any unreacted starting amine), saturated NaHCO₃ solution (to remove any excess acid), and finally with brine.[6]

-

Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel to obtain a pure solid.[1][6]

Protocol 2: Synthesis via In-Situ Coupling (Route B)

Principle: This method utilizes a carbodiimide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. EDC reacts with butanoic acid to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent acylating agent that is readily attacked by 2-chlorobenzylamine to form the desired amide. The byproduct, an EDC-urea, is water-soluble, simplifying its removal during the work-up.[5]

Materials and Reagents:

| Reagent | CAS No. | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |

| Butanoic Acid | 107-92-6 | C₄H₈O₂ | 88.11 | Liquid, carboxylic acid |

| 2-Chlorobenzylamine | 89-97-4 | C₇H₈ClN | 141.60 | Liquid, nucleophile |

| EDC Hydrochloride | 25952-53-8 | C₈H₁₈ClN₃ | 191.70 | Solid, water-soluble coupling agent |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous solvent |

| Other reagents as in Protocol 1 for work-up and purification |

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask, add butanoic acid (1.1 eq) and anhydrous DCM (approx. 0.2 M).

-

Activation: Add EDC hydrochloride (1.2 eq) to the solution and stir at room temperature for 15-20 minutes to allow for the formation of the active ester intermediate.

-

Amine Addition: Add 2-chlorobenzylamine (1.0 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 12-18 hours.

-

Monitoring: Monitor the reaction's progress by TLC.

-

Work-up & Extraction:

-

Dilute the reaction mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The acidic and basic washes help remove the water-soluble urea byproduct and any unreacted starting materials.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation & Purification: Follow steps 8 and 9 from Protocol 1 to isolate and purify the final product.

Application Note: Library Development for SAR Studies

The true power of these protocols lies in their adaptability for creating a diverse library of this compound derivatives. By systematically modifying either the amine or the acyl component, researchers can efficiently probe the chemical space around the core scaffold to optimize for biological activity.

Caption: Modular approach for synthesizing a derivative library.

By substituting the starting materials in the protocols above, a matrix of products can be generated. For example, reacting 2,4-dichlorobenzylamine with propionyl chloride would yield N-(2,4-dichlorobenzyl)propanamide, allowing for the systematic evaluation of electronic and steric effects on the molecule's function.

Troubleshooting Common Synthesis Issues

| Problem | Potential Cause | Recommended Solution |

| Low or No Product Yield | 1. Inactive or wet reagents (especially acyl chloride). 2. Insufficient base (Route A). 3. Ineffective coupling agent (Route B). | 1. Use freshly opened or distilled reagents. Ensure all glassware and solvents are anhydrous. 2. Use at least 1.2 equivalents of base. Consider a stronger non-nucleophilic base if needed. 3. Use fresh EDC; consider adding an activator like HOBt (1-Hydroxybenzotriazole). |

| Presence of Starting Amine in Final Product | 1. Insufficient acylating agent. 2. Reaction not run to completion. | 1. Use a slight excess (1.1-1.2 eq) of the acyl chloride or carboxylic acid/EDC. 2. Increase reaction time and continue to monitor by TLC. |

| Product Contaminated with Symmetrical Urea (Route B) | O-acylisourea intermediate reacting with another molecule of the carboxylic acid. | This is a known side reaction. Ensure the amine is added promptly after the activation step. Purification by column chromatography is usually effective at removing this byproduct. |

| Difficult Purification | Product has similar polarity to a starting material or byproduct. | Adjust the eluent system for column chromatography (e.g., switch from ethyl acetate/hexanes to DCM/methanol). Consider an alternative purification method like recrystallization from a different solvent system. |

References

-

Amide synthesis by acylation. Organic Chemistry Portal. [Link]

-

Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry. [Link]

-

Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. [Link]

-

Amide Synthesis. Fisher Scientific. [Link]

-

One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing. [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. ResearchGate. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Bentham Science. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Hilaris. [Link]

-

Synthesis, Crystal Structure, and Antibacterial Activity of N-(2-Chlorobenzyl)-3-methylbut-2-enamide. ResearchGate. [Link]

-

Amine-synthesizing enzyme N-substituted formamide deformylase: Screening, purification, characterization, and gene cloning. PMC. [Link]

-

Synthesis and characterization of some N-substituted amides of salicylic acid. ResearchGate. [Link]

-

Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. Research Square. [Link]

-

21035 Keppra Clinical Pharmacology Biopharmaceutics Review Part 2. accessdata.fda.gov. [Link]

-

N-substituted Amides Definition. Fiveable. [Link]

-

Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. SciSpace. [Link]

-

Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Organic Chemistry Portal. [Link]

-

Synthesis of N-Substituted Aryl Amidines by Strong Base Activation of Amines. Boise State University. [Link]

- CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.

- EP0367232A2 - Method for preparing 2-chlorobenzylamine.

-

A Convenient Procedure for Acylation of Alkylbenzenes Using Acid Chlorides-Silver Nitrite. Journal of the Chinese Chemical Society. [Link]

-

REGIOSELECTIVE N-ACYLATION OF. Academia.edu. [Link]

-

"Process For Producing Levetiracetam". Quick Company. [Link]

-

Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

-

Acyl chlorides – Knowledge and References. Taylor & Francis. [Link]

Sources

Application Notes and Protocols for the Administration of N-(2-chlorobenzyl)butanamide in Rodents

For: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Framework for a Novel Compound

N-(2-chlorobenzyl)butanamide is a novel small molecule with potential therapeutic applications. As with any new chemical entity, establishing a safe and effective in vivo administration protocol is a foundational step in preclinical development. Due to the limited publicly available data on this specific compound, this document provides a comprehensive framework for developing a robust and reproducible administration protocol in rodent models. Our approach emphasizes a systematic, evidence-based process, ensuring scientific integrity and the welfare of research animals. This guide is designed to be a self-validating system, where preliminary studies inform and refine the final protocol.

Part 1: Physicochemical Characterization and Formulation Development

The initial and most critical phase involves understanding the physical and chemical properties of this compound. These characteristics will dictate the formulation strategy and, consequently, the most appropriate route of administration.

Solubility Profiling

A thorough solubility assessment is paramount, as it is a key determinant of a compound's bioavailability[1][2][3]. The solubility of this compound should be determined in a panel of pharmaceutically acceptable vehicles.

Protocol for Solubility Assessment:

-

Prepare a Stock Solution: If possible, prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO)[2][4].

-

Screen a Panel of Vehicles: Evaluate the solubility in a range of vehicles, from simple aqueous solutions to more complex formulations.[5][6][7] A suggested screening panel is provided in Table 1.

-

Equilibration: Add an excess of the compound to each vehicle and agitate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient period (e.g., 24 hours) to reach equilibrium[4].

-

Quantification: After equilibration, centrifuge the samples to pellet undissolved compound. Analyze the supernatant for the concentration of dissolved this compound using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection[1].

Table 1: Recommended Vehicle Screening Panel for this compound

| Vehicle Category | Specific Examples | Rationale |

| Aqueous | Sterile Water for Injection, 0.9% Saline, Phosphate-Buffered Saline (PBS) | Ideal for soluble, stable compounds; least likely to have intrinsic biological effects. |

| Co-solvents | Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Ethanol | Used to increase the solubility of poorly water-soluble compounds.[5][8][9] |

| Surfactants | Polysorbate 80 (Tween® 80), Cremophor® EL | Can improve solubility and stability by forming micelles. |

| Suspending Agents | 0.5% Methylcellulose (MC), 0.5% Carboxymethylcellulose (CMC) | For insoluble compounds, creates a uniform suspension for consistent dosing.[7][8][9] |

| Oils | Corn oil, Sesame oil | Suitable for highly lipophilic compounds, often used for oral or subcutaneous administration.[5] |

Formulation Selection and Stability

Based on the solubility data, a lead vehicle can be selected. The goal is to achieve the desired concentration in a formulation that is well-tolerated by the animals[8][9][10].

-

For soluble compounds: An aqueous solution is preferred.

-

For poorly soluble compounds: A co-solvent system, a surfactant-based formulation, or a suspension will be necessary[6][11]. It is crucial to minimize the percentage of organic solvents like DMSO, as they can have their own toxicological effects[5][8][9].

Once a lead formulation is identified, its stability must be confirmed under the anticipated storage and handling conditions.[12][13] This ensures that the compound does not degrade and that the concentration remains accurate throughout the study.

Protocol for Formulation Stability Testing:

-

Prepare the final formulation at the intended concentration.

-

Store aliquots under various conditions (e.g., refrigerated, room temperature, protected from light).

-

Analyze the concentration of this compound at multiple time points (e.g., 0, 4, 24, and 48 hours).

-

The formulation is considered stable if the concentration remains within an acceptable range (e.g., ±10%) of the initial concentration[13].

Part 2: In Vivo Administration Protocol Development

With a stable formulation, the next step is to establish the in vivo administration protocol. This involves selecting the administration route, determining the appropriate dose volume, and conducting preliminary tolerability studies.

Selection of Administration Route

The choice of administration route depends on the study's objectives, the physicochemical properties of the formulation, and the desired pharmacokinetic profile.[14][15][16] The two most common routes for initial studies in rodents are oral gavage and intraperitoneal injection.

Table 2: Comparison of Common Administration Routes in Rodents

| Route | Advantages | Disadvantages | Best Suited For |

| Oral (PO) | Clinically relevant for many drugs, less invasive. | Subject to first-pass metabolism, variable absorption. | Compounds intended for oral administration in humans. |

| Intraperitoneal (IP) | Bypasses first-pass metabolism, rapid absorption.[14][16] | Less clinically relevant, risk of injection into organs.[17] | Initial efficacy and toxicity screening when oral bioavailability is unknown or low. |

| Intravenous (IV) | 100% bioavailability, precise dose delivery.[14] | Requires more technical skill, potential for injection-site reactions. | Pharmacokinetic studies, compounds with poor absorption from other routes. |

| Subcutaneous (SC) | Slower, more sustained absorption. | Limited volume, potential for local irritation. | Depot formulations, sustained-release studies. |

Dose-Range Finding and Tolerability Studies

Before initiating efficacy studies, a dose-range finding (DRF) or maximum tolerated dose (MTD) study is essential to identify a safe and tolerable dose range.[18][19][20][21][22] This is a critical step to avoid unexpected toxicity and to ensure the scientific validity of subsequent experiments.

Protocol for a Dose-Range Finding Study:

-

Animal Model: Select the appropriate rodent species and strain (e.g., C57BL/6 mice or Sprague-Dawley rats)[23]. Use a small number of animals per group (e.g., 3-5 per sex per group).

-

Dose Selection: Based on any available in vitro data or information from structurally similar compounds, select a range of doses. A common approach is to use a wide range with logarithmic or semi-logarithmic spacing (e.g., 1, 10, 100 mg/kg). Include a vehicle control group.[22]

-

Administration: Administer a single dose of this compound via the chosen route.

-

Observation: Closely monitor the animals for clinical signs of toxicity immediately after dosing and at regular intervals for up to 14 days.[24] Key parameters to observe include:

-

Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or serious signs of toxicity. The results of the DRF study will inform the dose levels for subsequent efficacy and toxicity studies.[20][21]

Part 3: Standard Operating Procedures (SOPs) for Administration

The following are detailed, step-by-step protocols for oral gavage and intraperitoneal injection. Adherence to these SOPs is crucial for animal welfare and data consistency.

SOP for Oral Gavage (PO)

Oral gavage ensures the direct delivery of a precise volume of the formulation into the stomach.[26]

Materials:

-

Appropriately sized gavage needles (flexible or curved with a bulb tip are recommended).[26][27]

-

Mice: 18-20 gauge, 1.5 inches.

-

Rats: 16-18 gauge, 2-3 inches.

-

-

Syringes.

-

Animal scale.

Procedure:

-

Calculate Dose Volume: Weigh the animal and calculate the required volume. The maximum recommended volume is typically 10 mL/kg for mice and rats.[26][27]

-

Measure Gavage Needle Depth: Measure the distance from the animal's snout to the last rib to estimate the length to the stomach. Mark this length on the gavage needle.[27][28]

-

Restraint: Properly restrain the animal to ensure its head and neck are in a straight line with its body.[27][29][30]

-

Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth. The needle should pass easily into the esophagus with no resistance.[27][28] If resistance is met, do not force the needle. Withdraw and attempt again.

-

Administration: Once the needle is in place, dispense the formulation slowly and smoothly.

-

Withdrawal: Remove the needle in a single, smooth motion.

-

Monitoring: Briefly monitor the animal for any signs of respiratory distress before returning it to its cage.

SOP for Intraperitoneal (IP) Injection

IP injection allows for rapid systemic exposure.

Materials:

-

Appropriate gauge needles (e.g., 25-27g for mice, 23-25g for rats).[31]

-

Syringes.

-

70% ethanol or other suitable disinfectant.

Procedure:

-

Calculate Dose Volume: Weigh the animal and calculate the required volume. The maximum recommended volume is 10 mL/kg.[31]

-

Restraint: Restrain the animal to expose the abdomen. Tilting the animal's head downwards can help move the abdominal organs away from the injection site.[32][33]

-

Locate Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.[31][32][33]

-

Disinfect: Swab the injection site with disinfectant.

-

Insertion: Insert the needle, bevel up, at approximately a 30-45 degree angle.[31][33]

-

Aspirate: Gently pull back on the syringe plunger to ensure no fluid (urine or intestinal contents) or blood is drawn. If fluid or blood appears, withdraw the needle and reinject at a different site with a new needle and syringe.

-

Injection: If aspiration is clear, inject the substance smoothly.

-

Withdrawal: Remove the needle and return the animal to its cage. Monitor for any adverse reactions.

Part 4: Visualization of Experimental Workflow

The following diagrams illustrate the key decision-making and procedural workflows described in this guide.

Caption: Workflow for developing an in vivo administration protocol.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. rheolution.com [rheolution.com]

- 3. wisdomlib.org [wisdomlib.org]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. A study of vehicles for dosing rodent whole embryo culture with non aqueous soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scantox.com [scantox.com]

- 7. researchgate.net [researchgate.net]

- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 9. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Designing formulations for preclinical and early stage clinical studies - Medicines Discovery Catapult [md.catapult.org.uk]

- 11. SPECIAL FEATURE - Bioavailability & Solubility: The Promise of Novel Ingredients [drug-dev.com]

- 12. bioagilytix.com [bioagilytix.com]

- 13. pharmtech.com [pharmtech.com]

- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 15. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]

- 16. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 17. research-support.uq.edu.au [research-support.uq.edu.au]

- 18. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

- 19. nc3rs.org.uk [nc3rs.org.uk]

- 20. Dose Range Finding Studies - Maximum Tolerated Dose Study Design | Altasciences [altasciences.com]

- 21. criver.com [criver.com]

- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 23. Justification for species selection for pharmaceutical toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. enamine.net [enamine.net]

- 25. researchgate.net [researchgate.net]

- 26. iacuc.wsu.edu [iacuc.wsu.edu]

- 27. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 28. research-support.uq.edu.au [research-support.uq.edu.au]

- 29. instechlabs.com [instechlabs.com]

- 30. uac.arizona.edu [uac.arizona.edu]

- 31. animalcare.ubc.ca [animalcare.ubc.ca]

- 32. research.vt.edu [research.vt.edu]

- 33. uac.arizona.edu [uac.arizona.edu]

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of N-(2-chlorobenzyl)butanamide Synthesis

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of N-(2-chlorobenzyl)butanamide. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific amide synthesis. We will address common challenges, provide detailed troubleshooting protocols, and explain the chemical principles behind our recommendations to ensure you can achieve high-yield, high-purity results in your laboratory.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for this compound is consistently low. What are the most common causes and how can I address them?

Low yield is the most frequently reported issue in this synthesis. The root cause typically falls into one of four categories: inadequate acid scavenging, moisture contamination, suboptimal reaction conditions, or inefficient purification.

A systematic approach to troubleshooting is crucial. The following table summarizes the most probable causes and their corresponding high-leverage solutions.

| Issue | Probable Cause | Solution |

| Reaction Stalls / Low Conversion | Protonation of Amine Starter Material: The reaction of butanoyl chloride with 2-chlorobenzylamine generates one equivalent of hydrogen chloride (HCl).[1][2] This strong acid protonates the unreacted 2-chlorobenzylamine, converting it into its non-nucleophilic ammonium salt, thereby halting the reaction.[3][4] | Incorporate a Base: Add at least one equivalent of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, to the reaction mixture. This "scavenges" the HCl as it is formed, preventing the deactivation of your starting amine.[3][5] |

| Low Yield Despite Full Conversion | Hydrolysis of Acyl Chloride: Butanoyl chloride is highly reactive and readily hydrolyzes upon contact with water to form butanoic acid.[5] This consumes the acylating agent, reducing the theoretical maximum yield. | Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system. |

| Formation of Impurities | Incorrect Stoichiometry: Using a significant excess of either reactant can complicate purification and lead to apparent low yields of the isolated product. | Controlled Stoichiometry: Begin with a 1:1.05:1.2 molar ratio of 2-chlorobenzylamine to butanoyl chloride to a base (e.g., triethylamine). A slight excess of the acyl chloride ensures the complete consumption of the more valuable amine. |

| Reaction is Sluggish or Messy | Suboptimal Temperature: Amide bond formation is exothermic. Running the reaction at too high a temperature can promote side reactions, while running it too cold can make it impractically slow. | Implement Temperature Control: The initial addition of butanoyl chloride should be performed at a low temperature (0 °C) to control the initial exotherm. After the addition is complete, the reaction can be allowed to warm to room temperature to proceed to completion.[2][6] |

Q2: What is the optimal, field-proven protocol for synthesizing this compound via the acyl chloride route?

This protocol details the most common and reliable method for the synthesis, incorporating best practices for maximizing yield.

Experimental Protocol: Acylation of 2-Chlorobenzylamine

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Allow it to cool to room temperature under a stream of dry nitrogen or argon.

-

Reagent Loading:

-

To the flask, add 2-chlorobenzylamine (1.0 eq).

-

Dissolve it in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).[5]

-

Add triethylamine (1.2 eq) to the solution.

-

-

Reaction Initiation:

-

Cool the flask to 0 °C using an ice-water bath.

-

In the dropping funnel, prepare a solution of butanoyl chloride (1.05 eq) in the same anhydrous solvent.

-

Add the butanoyl chloride solution dropwise to the stirred amine solution over 30-60 minutes.[6] Maintaining a slow addition rate is critical to control the reaction's exotherm.

-

-

Reaction Completion:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir for an additional 2-4 hours.

-

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting amine spot is no longer visible.

-

Work-up and Purification: Proceed with the aqueous work-up as described in Q3 .

Visualization of the Experimental Workflow

Caption: Standard experimental workflow for this compound synthesis.

Q3: I'm struggling with the purification of my final product. What is an effective work-up strategy to remove byproducts and unreacted starting materials?

Effective purification hinges on a liquid-liquid extraction (work-up) designed to selectively remove ionic and water-soluble impurities. The key is to use sequential acidic and basic washes.

-

Acidic Wash (e.g., 1M HCl): This step protonates basic impurities, primarily the triethylamine catalyst (converting it to water-soluble triethylammonium chloride) and any unreacted 2-chlorobenzylamine. These salts are then removed into the aqueous layer.

-

Basic Wash (e.g., saturated NaHCO₃): This step neutralizes and removes acidic impurities. It will react with any remaining butanoyl chloride and its hydrolysis product, butanoic acid, converting them into a water-soluble sodium butanoate salt. It also neutralizes any residual HCl.[2]

-

Brine Wash (saturated NaCl): This final wash helps to remove residual water from the organic layer before drying.

After these washes, the organic layer is dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can then be further purified by recrystallization or column chromatography.

Q4: Are there alternative methods to synthesize this compound if the acyl chloride route is problematic?

Yes. If you are working with sensitive substrates or wish to avoid handling butanoyl chloride, the most common alternative is to use butanoic acid in conjunction with a peptide coupling reagent.

| Method | Acylating Agent | Key Reagent | Pros | Cons |

| Standard Acylation | Butanoyl Chloride | Triethylamine or Pyridine | Fast, inexpensive, high atom economy. | Generates corrosive HCl; Butanoyl chloride is moisture-sensitive. |

| Carbodiimide Coupling | Butanoic Acid | DCC or EDC | Milder conditions, avoids HCl.[1] | Generates urea byproduct (can be difficult to remove); coupling reagents are expensive. |

The carbodiimide method works by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[1][7] This is an excellent strategy if the standard acyl chloride method proves to be too harsh for your specific application.

Q5: What are the key chemical principles and potential side reactions in this synthesis?

Understanding the underlying mechanism and potential pitfalls is key to successful synthesis.

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of this compound proceeds via a classic nucleophilic acyl substitution mechanism.[8][9]

Caption: Mechanism of nucleophilic acyl substitution for the amide synthesis.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of 2-chlorobenzylamine attacks the electrophilic carbonyl carbon of butanoyl chloride.[10]

-

Formation of Tetrahedral Intermediate: This addition breaks the carbonyl π-bond, forming a transient tetrahedral intermediate.[11]

-

Elimination of Leaving Group: The carbonyl group reforms by expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: The added base (e.g., triethylamine) removes the proton from the nitrogen atom, yielding the final neutral amide product and the base's hydrochloride salt.

Primary Side Reaction: Hydrolysis

The most significant side reaction is the hydrolysis of butanoyl chloride by any trace moisture, which leads to the formation of inactive butanoic acid.

Caption: Competing desired reaction pathway and hydrolysis side reaction.

Minimizing this side reaction by ensuring strictly anhydrous conditions is paramount for achieving a high yield.[5]

References

-

Masterson, D. S. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

- Bell, S. C., & Wei, P. H. L. (1989). Method for preparing 2-chlorobenzylamine.

-

Gogoi, P., & Konwar, D. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

- Asif, M. (2011).

-

Vedantu. (n.d.). Chemical Properties of Amines: Acylation, Basicity Explained. Retrieved from Vedantu. [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from Fisher Scientific. [Link]

-

Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from Chemistry Steps. [Link]

-

BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity. Retrieved from BYJU'S. [Link]

-

Chem Help ASAP. (2019, November 12). synthesis of amides from acid chlorides. YouTube. [Link]

-

Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from Chemistry Notes. [Link]

-

Taylor & Francis Online. (2006, August 16). A NEW METHOD FOR THE SYNTHESIS OF N-BENZYLAMIDES. [Link]

-

Masterson, D. S. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chemical Properties of Amines: Acylation, Basicity Explained [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Lab Reporter [fishersci.it]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 10. chemistnotes.com [chemistnotes.com]

- 11. m.youtube.com [m.youtube.com]

N-(2-chlorobenzyl)butanamide solubility and stability issues

Topic: Solubility, Stability, and Handling Guide Document ID: TS-NCB-2026-V1 Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists Status: Active[1][2]

Introduction

Welcome to the Technical Support Center for N-(2-chlorobenzyl)butanamide . This guide addresses the physicochemical challenges inherent to lipophilic secondary amides containing halogenated aromatic rings.

As a Senior Application Scientist, I have structured this guide to move beyond basic datasheets. We focus on the causality of experimental failures—specifically, why this compound precipitates in biological buffers and how the ortho-chloro substitution influences its hydrolytic stability.

Module 1: Solubility & Formulation

The Core Challenge: Lipophilicity

This compound is a lipophilic small molecule (Predicted LogP

Common Failure Mode: Users often attempt to dilute a high-concentration DMSO stock directly into cold PBS, resulting in immediate, often microscopic, precipitation ("crashing out").[1] This leads to false negatives in bioassays.[1][2]

Solvent Compatibility Table

| Solvent | Solubility Limit (Approx.) | Suitability | Notes |

| DMSO | ~20–50 mg/mL | High | Recommended for stock solutions.[1][2] Hygroscopic (keep sealed).[1][2] |

| Ethanol | ~10–25 mg/mL | Moderate | Good for evaporation protocols; less stable for long-term storage.[1][2] |

| DMF | ~20–30 mg/mL | High | Alternative to DMSO; toxic to some cell lines.[1][2] |

| PBS (pH 7.4) | < 0.1 mg/mL | Very Low | Do not dissolve directly. Requires co-solvent or carrier.[1][2] |

| Corn Oil | ~5–10 mg/mL | Moderate | Suitable for in vivo IP/Oral gavage formulations.[1][2] |

Protocol: The "Step-Down" Dilution Method

Use this protocol to prevent precipitation in cellular assays.[2]

-

Prepare Master Stock: Dissolve solid compound in anhydrous DMSO to 10 mM . Vortex until clear.

-

Intermediate Dilution (100x): Dilute the Master Stock into a transitional solvent (e.g., pure ethanol or 50% DMSO/Water) to create a 100x working solution.[1][2]

-

Why? This reduces the kinetic shock of mixing hydrophobic DMSO directly into high-salt buffer.[2]

-

-

Final Dilution (1x): Pipette the Intermediate solution into the assay media (warm to 37°C) while vortexing the media.

Visualization: Solubility Decision Tree

Figure 1: Decision tree for solubilizing this compound based on experimental application.

Module 2: Stability & Degradation

The "Ortho-Effect" and Hydrolysis

Amides are generally stable, but they can hydrolyze into their parent acid and amine.

-

Reaction: this compound + H₂O

Butyric Acid + 2-Chlorobenzylamine.[1][2] -

Structural Insight: The chlorine atom at the ortho position (2-position) of the benzyl ring provides steric hindrance . This bulkiness protects the amide bond slightly better than in unsubstituted benzyl amides, but it does not make it immune to degradation.

Critical Storage Warning: DMSO Hygroscopicity

DMSO absorbs water from the atmosphere. If a stock solution is left uncapped, water content can rise to 1-5%.[1][2]

-

Result: Slow hydrolysis of the amide bond over weeks at room temperature, leading to a "purity drop" and the smell of butyric acid (rancid butter odor).

Visualization: Degradation Pathway

Figure 2: Hydrolytic degradation pathway.[1][2] Note that the presence of water in DMSO stocks accelerates this process.

Module 3: Troubleshooting FAQs

Q1: Why did my DMSO stock solution turn slightly yellow?

Answer: This indicates mild oxidation or photo-degradation.[1][2]

-

Mechanism: Chlorinated aromatic rings can undergo homolytic cleavage under intense UV light, generating radicals that form colored impurities.[1][2]

-

Fix: Store stocks in amber glass vials at -20°C. If the yellowing is faint, the compound is likely still >95% pure, but verify with HPLC.

Q2: I see a new peak in my HPLC at a lower retention time. What is it?

Answer: This is likely the hydrolysis product, 2-chlorobenzylamine .[1][2]

-

Reasoning: The parent amide is lipophilic and elutes late on a C18 column. The amine fragment is more polar and will elute earlier.

-

Verification: Run a standard of 2-chlorobenzylamine to confirm retention time overlap.

Q3: Can I autoclave this compound in media?

Answer: NO.

-

Reasoning: The high heat (121°C) and pressure of autoclaving will accelerate amide hydrolysis, potentially destroying 10-40% of your compound.[1]

-

Protocol: Sterile filter your stock solution using a 0.22 µm PTFE (hydrophobic) or Nylon filter, then add to sterile media.[1][2]

References

-

PubChem. N-(2-Chlorobenzyl)-1-butanamine hydrochloride (Related Structure & Properties). National Library of Medicine.[2] [Link][1][2]

-

Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base: Mechanisms and Kinetics. [Link]

-

Journal of Physical Chemistry B. Weak Interactions in DMSO-Amide Solutions. (2023).[1][2][3] [Link][1][2]

Sources

overcoming poor solubility of butanamide compounds in aqueous solutions

Technical Support Center: Solubility Optimization for Butanamide Scaffolds

Subject: Troubleshooting Aqueous Solubility for Butanamide-Based Compounds Ticket ID: SOL-BTN-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary & Diagnostic Protocol

The Paradox of Butanamides:

While simple butanamide (

Immediate Action Required: Do not attempt random solvent spikes. Use the decision matrix below to select the correct solubilization strategy based on your compound's physicochemical properties and the intended assay.

Diagnostic Workflow (Interactive)

Figure 1: Decision matrix for solubilizing butanamide derivatives. Note that pure butanamide moieties are neutral; pH adjustment is ineffective unless a secondary ionizable group exists.

Troubleshooting Module: The "Crash Out" (Precipitation)

Issue: "My compound dissolves in DMSO but precipitates immediately upon dilution into aqueous buffer." Root Cause: This is the "Log-Linear Solubility Deviation." Amides often have a parabolic solubility profile in binary mixtures. The water antisolvent effect overcomes the cosolvent's solubilizing power faster than expected.

Technical Solution: Optimized Ternary Cosolvent Systems

Instead of a single cosolvent, use a ternary system to lower the dielectric constant of the media gradually.

Recommended Cosolvent Hierarchy for Butanamides:

| Cosolvent | Dielectric Constant ( | Solubilization Power | Biological Compatibility |

| DMSO | 46.7 | High (Disrupts H-bonds) | Low (>0.1% toxic to some cells) |

| PEG 400 | 12.4 | Moderate (Entropic stabilization) | High (Up to 20% in vivo) |

| Ethanol | 24.5 | Moderate | Moderate (Volatile) |

| Propylene Glycol | 32.1 | Moderate | High |

Protocol: Kinetic Solubility Optimization

-

Stock Prep: Prepare a 50 mM stock in 100% DMSO.

-

Intermediate Dilution: Dilute stock 1:10 into PEG 400 (not water). This creates a "soft landing" environment.

-

Final Dilution: Slowly add the DMSO/PEG mix to the aqueous buffer with rapid vortexing.

-

Target Ratio: 5% DMSO / 45% PEG 400 / 50% Water (for animal dosing).

-

Target Ratio: 0.5% DMSO / 99.5% Media (for cell assays - check for precipitation using dynamic light scattering or turbidity).

-

Expert Insight: If precipitation persists, the lattice energy is too high. You must switch to Module 3 (Cyclodextrins) to shield the hydrophobic R-group.

Troubleshooting Module: In Vivo Formulation (Toxicity)

Issue: "I cannot use high % DMSO for my animal study, but the butanamide derivative is insoluble in water."

Root Cause: Toxicity of cosolvents limits their use.

Technical Solution: Cyclodextrin (CD) Complexation.

Butanamide derivatives fit exceptionally well into the hydrophobic cavity of

Mechanism of Action

The CD molecule forms a "host-guest" inclusion complex.[1] The hydrophobic butanamide tail enters the CD cavity, displacing high-energy water molecules, while the hydrophilic amide head group may hydrogen bond with the CD rim or remain exposed to bulk solvent.

Protocol: Phase Solubility Determination (Higuchi & Connors)

Use this to determine the binding constant (

-

Preparation: Prepare 0%, 5%, 10%, 15%, and 20% (w/v) solutions of HP-

-CD (Hydroxypropyl-beta-cyclodextrin) in water. -

Excess Addition: Add excess solid butanamide compound to each vial.

-

Equilibration: Shake at 25°C for 24–48 hours.

-

Filtration: Filter through a 0.45 µm PVDF filter (do not use nylon, which binds amides).

-

Quantification: Analyze filtrate by HPLC-UV.

-

Data Analysis: Plot Solubility (

) vs. CD Concentration (-

Calculation:

-

Where

is intrinsic solubility.

-

Critical Check: If the plot is linear (

type), a 1:1 complex is forming.[2] If it deviates negatively (type), the complex is precipitating—switch to SBE- -CD (Captisol®) which is more soluble.

Troubleshooting Module: Solid State (Dissolution Rate)

Issue: "The compound is chemically stable, but tablets/capsules show <10% release in 2 hours." Root Cause: High crystallinity. The amide-amide hydrogen bond network acts like "molecular velcro," preventing water from stripping molecules off the crystal surface. Technical Solution: Amorphous Solid Dispersion (ASD). [3][4][5][6]

Protocol: Solvent Evaporation ASD

This technique locks the compound in a high-energy amorphous state using a polymer carrier.

Materials:

-

Polymer: HPMC-AS (Hypromellose Acetate Succinate) or PVP-VA64 (Copovidone).

-

Solvent: Acetone or Methanol/DCM (1:1).

Step-by-Step:

-

Dissolution: Dissolve the butanamide compound and polymer in the solvent at a 1:3 ratio (25% drug load).

-

Evaporation: Use a Rotary Evaporator (Rotovap) at 40°C under vacuum to remove solvent rapidly. Speed is key to prevent recrystallization.

-

Drying: Vacuum dry the resulting foam for 24 hours to remove residual solvent.

-

Milling: Gently mill the foam into a powder.

-

Validation: Perform DSC (Differential Scanning Calorimetry).

-

Success: Only a glass transition temperature (

) is observed. -

Failure: A sharp melting endotherm (

) appears (indicates crystallinity).

-

Frequently Asked Questions (FAQ)

Q: Can I just adjust the pH to dissolve my butanamide? A: No. This is a common error. The amide nitrogen is not basic (pKa ~ -0.5) and the proton is not acidic (pKa ~ 15) in aqueous range. Unless your derivative contains a separate amine or carboxylic acid group, pH adjustment will only increase ionic strength and potentially decrease solubility ("Salting Out").

Q: My compound is an oil. Can I use this guide? A: If your butanamide derivative is an oil at room temperature, it is likely already in a high-energy state. Do not use ASDs. Instead, use Self-Emulsifying Drug Delivery Systems (SEDDS) .[7] Mix your compound with Capryol 90 (oil), Tween 80 (surfactant), and Transcutol (cosolvent) in a 20:40:40 ratio.

Q: Why does my compound degrade in ethanol? A: Primary amides can undergo alcoholysis (conversion to ester) in the presence of alcohols and trace acid/base catalysts, especially at high temperatures. If stability is an issue, switch to aprotic cosolvents like DMSO or Acetonitrile, or use freshly prepared solutions.

References

- Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of Drugs by Cosolvents. Techniques of Solubilization of Drugs. Marcel Dekker. (Foundational text on log-linear solubility models).

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link (Authoritative source on CD complexation mechanisms).

-

Serajuddin, A. T. (1999). Solid dispersion of poorly water-soluble drugs: early promises, subsequent problems, and recent breakthroughs. Journal of Pharmaceutical Sciences. Link (Standard reference for ASD protocols).

-

PubChem. (2025).[8][9] Butanamide Compound Summary. National Library of Medicine. Link (Source for physicochemical properties like pKa and LogP).

-

Jain, N., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility I: application to organic nonelectrolytes. Journal of Pharmaceutical Sciences. Link (Validation of solubility prediction for non-ionizable amides).

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. publishing.emanresearch.org [publishing.emanresearch.org]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. crystallizationsystems.com [crystallizationsystems.com]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. butanamide - Wikidata [wikidata.org]

- 9. Butyramide | C4H9NO | CID 10927 - PubChem [pubchem.ncbi.nlm.nih.gov]

troubleshooting N-(2-chlorobenzyl)butanamide crystallization problems

Welcome to the Crystallization Center of Excellence .

As a Senior Application Scientist, I understand that crystallizing N-(2-chlorobenzyl)butanamide can be deceptively difficult. This molecule combines a flexible aliphatic chain (butyryl) with a lipophilic, halogenated aromatic ring. This structural duality often leads to "oiling out" (Liquid-Liquid Phase Separation) rather than distinct crystal formation, particularly when the ortho-chloro substituent disrupts lattice packing.

This guide is structured to diagnose your specific failure mode and provide a thermodynamic solution.

Phase 1: Diagnostic Workflow

Before altering your solvent system, identify your specific failure mode using the logic flow below.

Figure 1: Diagnostic decision tree for N-benzyl amide crystallization failures.

Phase 2: Technical Support & Troubleshooting

Issue 1: The "Oiling Out" Phenomenon (LLPS)

Symptom: As the hot solution cools, droplets of this compound form (emulsion) instead of crystals. The Science: This is Liquid-Liquid Phase Separation (LLPS) .[1] The "oiling limit" (binodal curve) is hit before the solubility curve (spinodal). The compound is thermodynamically happier as a solute-rich liquid phase than as a solid crystal because the melting point of the solvated compound is lower than the crystallization temperature.

Corrective Protocol:

-

Temperature Cycling: Re-heat the mixture until the oil dissolves (T > T_clear).

-

Seed at the Cloud Point: Cool slowly. The moment you see the faintest turbidity (cloud point), add seed crystals.

-

Solvent Modification: You need a solvent with a lower boiling point or higher dielectric constant to shift the LLPS boundary.

| Solvent System | Polarity Index | Risk of Oiling | Recommendation |

| Ethanol / Water | High | High | Water acts as a strong antisolvent, forcing hydrophobic amides out as oil. Avoid if possible. |

| Ethyl Acetate / Hexane | Medium | Medium | Preferred. Dissolve in min. warm EtOAc; add Hexane dropwise until cloudy. |

| Toluene | Low | Low | Good for aromatic stacking, but high BP makes removal difficult. |

| MTBE (Methyl tert-butyl ether) | Low | Low | Excellent. Low BP (55°C) and moderate polarity often prevents oiling. |

Issue 2: Impurity Inhibition (The "Yellow Oil")

Symptom: The product remains a yellow/orange oil and refuses to crystallize, even at -20°C. The Science: The starting material, 2-chlorobenzylamine , is a liquid prone to oxidation (yellowing). Even 2-3% residual amine acts as a "plasticizer," lowering the melting point of your amide and preventing lattice formation.

Corrective Protocol (Chemical Wash): Crystallization cannot fix this; extraction must be performed first.

-

Dissolve the crude oil in Dichloromethane (DCM) or Ethyl Acetate .

-

Wash 2x with 1M HCl (This protonates the unreacted amine, pulling it into the aqueous layer).

-

Wash 1x with Brine, dry over MgSO₄, and evaporate.

-

Result: You should now have a colorless or pale solid/oil ready for crystallization.

Issue 3: Nucleation Failure (Supersaturation)

Symptom: The solution is clear and cold, but no crystals form. The Science: N-benzyl amides have high conformational flexibility (butyl chain + benzyl rotation). This results in a high entropic barrier to nucleation. The molecules are "wiggling" too much to lock into a lattice.

Corrective Protocol:

-

The "Scratch" Technique: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface. This creates microscopic glass shards that serve as heterogenous nucleation sites.

-

Seed Generation: Take 1 drop of the solution on a watch glass. Let the solvent evaporate completely. Scrape the resulting solid residue and add it back into the main flask as "seed."

Phase 3: Experimental Protocols

Protocol A: Anti-Solvent Crystallization (The Standard)

Best for: High purity samples that refuse to crystallize.

-

Dissolution: Place 1.0 g of crude this compound in a flask. Add Ethyl Acetate dropwise with heating (50°C) until just dissolved.

-

Antisolvent Addition: Add Hexane (or Heptane) dropwise to the hot solution.

-

Stop immediately when a faint turbidity (cloudiness) persists.

-

-

Clarification: Add 1-2 drops of Ethyl Acetate to make the solution clear again.

-

Slow Cooling: Wrap the flask in a towel (insulation) and turn off the heat. Allow it to reach room temperature over 2-3 hours.

-

Cold Soak: If no crystals form, move to a fridge (4°C) overnight.

Protocol B: Cold Crystallization from Ether

Best for: Low-melting solids prone to oiling.

-

Dissolve the compound in a minimum amount of Diethyl Ether or MTBE at room temperature.

-

Add Pentane until the solution is slightly cloudy.

-

Seal the flask and place it in a freezer (-20°C) for 24 hours.

-

Why this works: The low temperature reduces the solubility limit drastically, while the low boiling point of the solvents prevents the "oiling out" associated with hot recrystallizations.

Phase 4: Mechanistic Visualization

Understanding the competition between Solute-Solvent interactions (dissolution) and Solute-Solute interactions (crystallization vs. oiling) is critical.

Figure 2: Mechanistic competition in amide crystallization. The flexible butyl chain and ortho-chloro sterics inhibit lattice formation, favoring oiling out if cooling is too rapid.

References

-

Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann. (The definitive text on nucleation and oiling out mechanisms).

-

Myerson, A. S. (2002). Handbook of Industrial Crystallization (2nd ed.). Cambridge University Press. (Detailed guides on solvent selection and antisolvent techniques).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amide purification and acid-washing amines).

-

Davey, R. J., et al. (2013). "Crystal Engineering of Organic Compounds." Chemical Reviews, 113(5), 3222–3250. (Discussion on polymorphism and conformational flexibility in amides).

Sources

Validation & Comparative

N-(2-Chlorobenzyl)butanamide Analogs: A Guide to GABA Uptake Inhibition & Anticonvulsant SAR

Topic: Structure-Activity Relationship of N-(2-chlorobenzyl)butanamide Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This guide analyzes the medicinal chemistry of this compound analogs, a class of small molecules engineered to modulate γ-aminobutyric acid (GABA) transmission.[1] Unlike direct receptor agonists, these compounds primarily function as GABA Transporter (GAT) inhibitors . By blocking the reuptake of GABA from the synaptic cleft, they enhance inhibitory tone, offering therapeutic potential for epilepsy and neuropathic pain .

This analysis focuses on the Structure-Activity Relationship (SAR) of the N-(2-chlorobenzyl) moiety, contrasting it with unsubstituted and para-substituted benzyl analogs to explain its superior pharmacological profile.

Mechanistic Foundation: The GAT Target

To understand the SAR of these analogs, one must first understand the target. The this compound scaffold is designed to mimic the endogenous neurotransmitter GABA while exploiting an adjacent lipophilic pocket on the transporter protein.

-

Primary Target: Murine GAT1–4 (homologous to human GAT1/BGT1/GAT2/GAT3).[2]

-

Mechanism: Competitive or non-competitive inhibition of GABA reuptake.

-

Physiological Outcome: Increased extracellular GABA concentration

Enhanced activation of postsynaptic GABA-A receptors

DOT Diagram: Mechanism of Action & SAR Logic

Figure 1: Mechanism of Action.[3] The analog mimics GABA to bind GAT but uses the 2-chlorobenzyl group to anchor into a lipophilic allosteric or orthosteric site, preventing transport.

Structure-Activity Relationship (SAR) Analysis

The efficacy of this compound analogs relies on three specific structural domains.

Domain A: The Amide Nitrogen Substituent (The "2-Cl" Factor)

The defining feature of this series is the N-benzyl group. Experimental data indicates that the position of the halogen substituent is critical for potency and metabolic stability.

-

Unsubstituted Benzyl: Shows moderate activity (baseline). Often metabolically labile at the para position.

-

4-Chlorobenzyl (para): Increases lipophilicity but often results in a linear conformation that may not optimally fit the GAT orthogonal pocket.

-

2-Chlorobenzyl (ortho):

-

Steric Effect: The ortho-chloro group forces the phenyl ring to twist out of plane relative to the amide bond. This non-planar conformation often matches the "L-shape" required for high-affinity binding to GAT1.

-

Metabolic Protection: Substituents at the ortho position can sterically hinder amidase enzymes, potentially prolonging the half-life of the drug.

-

Lipophilicity: The chlorine atom increases logP, facilitating blood-brain barrier (BBB) penetration, essential for CNS drugs.

-

Domain B: The Linker (Butanamide Chain)

The 4-carbon chain is not arbitrary. It serves as a "spacer" that positions the terminal amine (GABA mimic) at the correct distance from the lipophilic benzyl anchor.

-

2-Carbon (Acetamide): Often leads to inactive or weak compounds (too short).

-

4-Carbon (Butanamide): Optimal length. It mimics the flexibility of the endogenous GABA molecule (

).

Domain C: The 2-Position Substitution

To transform the simple scaffold into a potent drug, a lipophilic group is often added at the C2 (alpha) position of the butanamide.

-

High Potency Motifs: 4-benzhydrylpiperazine or diphenylmethanone oxime groups at C2 drastically improve inhibitory potency (pIC50 > 5.0) by engaging secondary hydrophobic pockets on the transporter.

Comparative Performance Data

The following table summarizes data derived from key studies (e.g., Kowalczyk et al., Eur. J. Med.[1][3] Chem. 2014) comparing the N-(2-chlorobenzyl) analog against its isomers.[1]

| Compound Variant | R-Group (Amide N) | Target Affinity (mGAT1 pIC50) | Anticonvulsant Activity (PTZ Model) | Toxicity (Rotarod TD50) |

| Analog A (Lead) | 2-Chlorobenzyl | 5.23 ± 0.12 | High Protection (ED50 ~30 mg/kg) | Low (PI > 5.0) |

| Analog B | 4-Chlorobenzyl | 4.89 ± 0.15 | Moderate Protection | Moderate |

| Analog C | Unsubstituted Benzyl | 4.45 ± 0.20 | Low/Inconsistent | Low |

| Analog D | 3-Chlorobenzyl | 4.95 ± 0.10 | Moderate Protection | Moderate |

| Tiagabine (Control) | N/A (Nipecotic acid) | 6.80 | High | High (Sedation issues) |

Key Insight: While Tiagabine is more potent in vitro, the this compound analogs often exhibit a better Protective Index (PI) , meaning they provide seizure protection with fewer motor coordination side effects (ataxia) compared to classical inhibitors.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and biological evaluation of these analogs.

Protocol A: Synthesis of 4-Amino-N-(2-chlorobenzyl)butanamide Derivatives

Rationale: This route avoids the use of unstable acid chlorides by using a mild coupling agent (T3P) and introduces the amino group late to prevent self-polymerization.

-

Reagents: 4-Bromobutanoic acid, 2-chlorobenzylamine, T3P (Propylphosphonic anhydride), Triethylamine (TEA), Sodium Azide (NaN3).

-

Step 1: Amide Coupling

-

Dissolve 4-bromobutanoic acid (1.0 eq) in dry Dichloromethane (DCM).

-

Add TEA (3.0 eq) and cool to 0°C.

-

Add T3P (50% in EtOAc, 1.5 eq) followed by 2-chlorobenzylamine (1.1 eq).

-

Stir at Room Temperature (RT) for 12h. Wash with 1M HCl, sat. NaHCO3, and brine.

-

Result: 4-Bromo-N-(2-chlorobenzyl)butanamide.

-

-

Step 2: Nucleophilic Substitution (Introduction of Amine)

-

Dissolve the intermediate in DMF.

-

Add NaN3 (2.0 eq) and heat to 60°C for 4h (Safety: Use blast shield).

-

Extract with EtOAc/Water to obtain the azide intermediate.

-

-

Step 3: Staudinger Reduction

Protocol B: [³H]-GABA Uptake Assay (HEK-293 Cells)

Rationale: This assay directly measures the functional inhibition of the transporter rather than just binding affinity.

-

Cell Preparation: Use HEK-293 cells stably expressing mGAT1, mGAT2, mGAT3, or mGAT4. Plate at

cells/well in 96-well plates coated with poly-L-lysine. -

Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

-

Incubation:

-

Wash cells 2x with KRH.

-

Add test compound (concentration range

to

-

-

Uptake Phase:

-

Add [³H]-GABA (final concentration 10 nM) + unlabeled GABA (total 10 µM).

-

Incubate for exactly 3 min.

-

-

Termination: Rapidly wash cells 3x with ice-cold KRH buffer to stop transport.

-

Quantification: Lyse cells with 0.1M NaOH and measure radioactivity via Liquid Scintillation Counting (LSC).

-

Data Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Visualizing the Synthesis Workflow

Figure 2: Synthetic pathway for the core scaffold. The T3P coupling ensures high yield without racemization (if chiral centers are present).

References

-

Kowalczyk, P., et al. (2014).[1] Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors, derivatives of 4-aminobutanamides. European Journal of Medicinal Chemistry, 83, 256–273.[1]

-

Zareba, P., et al. (2021).[3] Development of tricyclic N-benzyl-4-hydroxybutanamide derivatives as inhibitors of GABA transporters mGAT1–4 with anticonvulsant, antinociceptive, and antidepressant activity. European Journal of Medicinal Chemistry, 221, 113512.[3]

-

Sałat, K., et al. (2015).[3] Antinociceptive activity of transient receptor potential channel TRPV1, TRPA1, and TRPM8 antagonists in neurogenic and neuropathic pain models in mice.[3][4] Journal of Zhejiang University Science B, 16(3), 167–178.[4]

-

Steffan, T., et al. (2016). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorganic & Medicinal Chemistry, 24(18), 4323-4338.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

A Head-to-Head Comparison: The Established Diuretic Bumetanide versus the Novel Compound N-(2-chlorobenzyl)butanamide

A Guide for Researchers in Renal Pharmacology and Drug Development

In the landscape of diuretic development, the pursuit of novel chemical entities with improved efficacy, selectivity, and safety profiles is a constant endeavor. This guide provides a comprehensive head-to-head comparison of the well-established loop diuretic, bumetanide, with a novel investigational compound, N-(2-chlorobenzyl)butanamide. While bumetanide's clinical and pharmacological profiles are extensively documented, this compound remains a largely uncharacterized molecule. This comparison will, therefore, serve as a framework for the evaluation of new potential diuretics, outlining the necessary experimental data to benchmark their performance against a known standard.

This guide is structured to first detail the known properties of bumetanide, establishing it as our reference compound. Subsequently, we will explore the chemical nature of this compound and propose a rigorous, data-driven pathway for its pharmacological characterization and direct comparison with bumetanide. The experimental data presented for this compound is illustrative and hypothetical, designed to guide researchers in their own investigations.

Section 1: The Benchmark - A Deep Dive into Bumetanide

Bumetanide is a potent loop diuretic used clinically to treat edema associated with congestive heart failure, liver disease, and renal disease. Its efficacy stems from its rapid onset and short duration of action, making it a valuable tool in managing fluid overload.

Molecular Profile and Mechanism of Action

Bumetanide, chemically 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid, is a sulfonamide derivative. Its primary mechanism of action is the inhibition of the Na-K-2Cl cotransporter, with a particular affinity for the NKCC2 isoform found in the thick ascending limb of the Loop of Henle in the kidney. This inhibition blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid, leading to a significant increase in the excretion of these ions and, consequently, water. Bumetanide also has a minor inhibitory effect on the NKCC1 isoform, which is more widely distributed throughout the body.

Signaling Pathway: Bumetanide's Action on the Na-K-2Cl Cotransporter

Caption: Mechanism of bumetanide action on the NKCC2 cotransporter.

Pharmacokinetic and Pharmacodynamic Profile

Bumetanide is characterized by its rapid absorption after oral administration, with a high bioavailability of approximately 80%. The onset of diuresis occurs within 30 to 60 minutes, with peak activity observed between 1 and 2 hours. The diuretic effect is largely complete within 4 to 6 hours.

| Pharmacokinetic Parameter | Bumetanide |

| Bioavailability | ~80% |

| Onset of Action (oral) | 30-60 minutes |

| Time to Peak Effect (oral) | 1-2 hours |

| Duration of Action | 4-6 hours |

| Protein Binding | 94-96% |

| Half-life | 1-1.5 hours |

| Excretion | Primarily renal |

The primary pharmacodynamic effect of bumetanide is a dose-dependent increase in urine output and the excretion of sodium and chloride. It also increases the excretion of potassium, calcium, and magnesium.

Clinical Applications and Adverse Effects

Bumetanide is FDA-approved for the treatment of edema associated with congestive heart failure, hepatic cirrhosis, and renal disease, including nephrotic syndrome. Off-label, it has been investigated for its potential in treating certain neurological disorders due to its ability to modulate chloride ion homeostasis in the brain.

The most common adverse effects are related to its diuretic action and include electrolyte imbalances such as hypokalemia, hyponatremia, and hypochloremia. Other side effects can include dizziness, headache, and muscle cramps.

Section 2: The Challenger - Characterizing this compound

This compound is a small molecule with a butanamide core structure. Its pharmacological profile is currently not well-defined in publicly available literature. The presence of a lipophilic chlorobenzyl group and a butanamide backbone suggests potential for biological activity, necessitating a thorough investigation.

Molecular Profile

The chemical structure of this compound is distinct from bumetanide. It lacks the sulfonamide and carboxylic acid moieties that are crucial for the high diuretic potency of loop diuretics. However, its structural features warrant investigation into its potential interaction with biological targets, including ion transporters.

| Compound | Chemical Structure | Molecular Formula | Molecular Weight |

| Bumetanide | 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid | C17H20N2O5S | 364.42 g/mol |

| This compound | This compound | C11H14ClNO | 211.69 g/mol |

Section 3: The Comparison - A Proposed Experimental Framework

To comprehensively compare this compound with bumetanide, a multi-tiered experimental approach is required, encompassing in vitro target engagement, in vivo efficacy, pharmacokinetic profiling, and safety assessment.

Experimental Workflow: Comparative Drug Evaluation

Caption: A stepwise workflow for the comparative evaluation of a novel compound against an established drug.

In Vitro Target Engagement: NKCC1 and NKCC2 Inhibition

The initial step is to determine if this compound interacts with the primary molecular targets of bumetanide.

Experimental Protocol: In Vitro NKCC Inhibition Assay

-

Cell Culture: Utilize cell lines stably overexpressing human NKCC1 or NKCC2.

-

Ion Influx Measurement: Employ a fluorescent indicator sensitive to intracellular chloride concentration or use radioactive ion uptake assays (e.g., 86Rb+ as a potassium congener).

-

Compound Incubation: Pre-incubate the cells with a range of concentrations of bumetanide (as a positive control) and this compound.

-

Stimulation: Induce ion influx by creating an appropriate ion gradient.

-

Data Analysis: Measure the change in fluorescence or radioactivity to determine the extent of NKCC inhibition. Calculate IC50 values for both compounds against both isoforms.

Hypothetical Comparative Data: In Vitro NKCC Inhibition

| Compound | NKCC1 IC50 (µM) | NKCC2 IC50 (µM) | Selectivity (NKCC1/NKCC2) |

| Bumetanide | 2.5 | 0.5 | 5 |

| This compound (Hypothetical) | >100 | 25 | >4 |

This hypothetical data suggests that this compound is significantly less potent than bumetanide in inhibiting NKCC2 and has minimal activity against NKCC1 at the tested concentrations.

In Vivo Diuretic Activity

The cornerstone of this comparison is the in vivo assessment of diuretic, natriuretic, and kaliuretic effects.

Experimental Protocol: Rodent Diuretic Activity Study

-

Animal Model: Use male Sprague-Dawley rats (180-220g).

-

Acclimatization: House the rats in metabolic cages for at least 24 hours before the experiment to allow for adaptation.

-

Fasting: Fast the animals for 18 hours with free access to water.

-

Hydration: Administer a saline load (e.g., 25 mL/kg, oral) to all animals to ensure a baseline level of hydration and urine output.

-

Dosing: Divide the animals into groups: Vehicle control (saline), Bumetanide (e.g., 10 mg/kg, oral), and this compound (multiple doses, e.g., 10, 30, 100 mg/kg, oral).

-

Urine Collection: Collect urine at specified intervals (e.g., 1, 2, 4, 6, and 24 hours) using the metabolic cages.

-

Analysis: Measure the total urine volume for each animal. Analyze urine samples for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.

-

Data Calculation: Calculate total diuretic effect (urine output), natriuretic effect (sodium excretion), and kaliuretic effect (potassium excretion).

Hypothetical Comparative Data: In Vivo Diuretic Effects (6-hour cumulative)

| Treatment Group (oral) | Urine Output (mL/100g) | Sodium Excretion (mEq/kg) | Potassium Excretion (mEq/kg) |

| Vehicle Control | 1.2 ± 0.2 | 0.15 ± 0.03 | 0.10 ± 0.02 |

| Bumetanide (10 mg/kg) | 8.5 ± 1.1 | 1.20 ± 0.15 | 0.45 ± 0.05 |

| This compound (30 mg/kg) (Hypothetical) | 2.5 ± 0.4 | 0.30 ± 0.06 | 0.12 ± 0.03 |

| This compound (100 mg/kg) (Hypothetical) | 4.1 ± 0.6 | 0.55 ± 0.08 | 0.18 ± 0.04 |

This hypothetical data illustrates a dose-dependent, albeit significantly weaker, diuretic and natriuretic effect for this compound compared to bumetanide.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for interpreting its pharmacodynamic effects.

Experimental Protocol: Rodent Pharmacokinetic Study

-

Dosing: Administer a single oral and intravenous dose of this compound to separate groups of rats.

-

Blood Sampling: Collect serial blood samples at predetermined time points.

-

Plasma Analysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.

-

Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

Hypothetical Comparative Data: Pharmacokinetic Parameters

| Parameter | Bumetanide | This compound (Hypothetical) |

| Bioavailability | ~80% | 65% |

| Tmax (oral) | 1-2 hours | 2.5 hours |

| Cmax (oral, 10 mg/kg) | 1.5 µg/mL | 0.8 µg/mL |

| Half-life (t1/2) | 1-1.5 hours | 4 hours |

These hypothetical results suggest that this compound has lower bioavailability and a slower onset of action compared to bumetanide.

Conclusion

This guide provides a structured framework for the head-to-head comparison of a novel chemical entity, this compound, with the established loop diuretic, bumetanide. Based on the known pharmacology of bumetanide and the hypothetical data generated for this compound, the latter appears to be a much weaker diuretic with a less favorable pharmacokinetic profile.

For researchers in drug development, this comparative approach underscores the importance of a systematic evaluation process. The outlined experimental protocols provide a roadmap for characterizing novel compounds and making data-driven decisions about their therapeutic potential. While this compound in this illustrative example may not be a promising diuretic candidate, the methodology of comparison remains a critical tool in the discovery of new and improved medicines.

References

-

Jay, N.C. Study of the sites and mechanisms of action of bumetanide in man. PubMed. Available at: [Link].

-

Dr.Oracle. What is the mechanism of action of Bumex (bumetanide)? Dr.Oracle. Published December 17, 2025. Available at: [Link].

-

WebMD. Bumetanide (Bumex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. Published May 12, 2024. Available at: [Link].

-

Patsnap. What is Bumetanide used for? Patsnap Synapse. Published June 14, 2024. Available at: [Link].

-

Wikipedia. Bumetanide. Wikipedia. Available at: [Link].

-

Cleveland Clinic. Bumetanide (Bumex): Uses & Side Effects. Cleveland Clinic. Available at: [Link].

- Flaherty, J.F. Pharmacology, therapeutic efficacy, and adverse effects of bumetanide, a new "loop" diuretic. Pharmacotherapy. 1983;3(2):1-16.

-

GlobalRx. Clinical Profile: Bumetanide 0.5mg Tablets. GlobalRx. Available at: [Link].

-

CARE Hospitals. Bumetanide: Uses, Side Effects, Precautions, Dosage and More. CARE Hospitals. Available at: [Link].

-

Healio. Bumetanide: Uses, Side Effects & Dosage. Healio. Published August 20, 2025. Available at: [Link].

-

National Center for Biotechnology Information. Bumetanide. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024. Available at: [Link].

-

BioWorld. New selective NKCC1 inhibitor for neurological conditions with impaired chloride ion homeostasis. BioWorld. Published August 17, 2020. Available at: [Link].

-

RJPT Informatics Pvt Ltd. STUDY OF DIURETIC ACTIVITY OF GIVEN DRUGS TO RATS/MICE USING METABOLIC CAGE. RJPTSimLab. Available at: [Link].